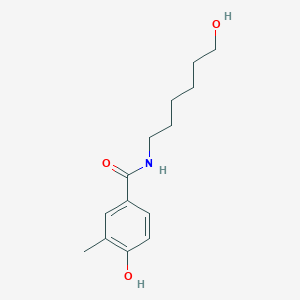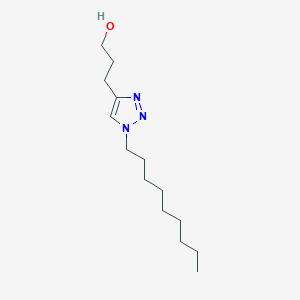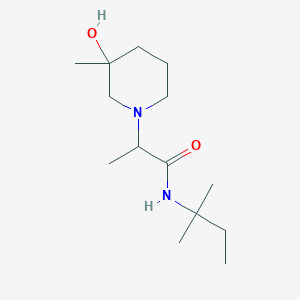
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide, also known as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBI is a synthetic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cancer. N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has also been shown to activate the aryl hydrocarbon receptor, which plays a role in regulating immune responses and detoxification.
Biochemical and Physiological Effects:
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide exhibits antitumor activity in animal models of cancer and reduces inflammation in animal models of arthritis.
实验室实验的优点和局限性
One advantage of using N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be modified to incorporate various functional groups. However, one limitation of using N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the research on N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide. One direction is the development of more potent and selective analogs of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide for use in medicinal chemistry. Another direction is the investigation of the role of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide in regulating immune responses and inflammation. Additionally, the incorporation of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide into polymers for the development of new materials with improved properties is an area of interest. Finally, the exploration of the potential applications of N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide in other fields, such as agriculture and environmental science, is an avenue for future research.
Conclusion:
In conclusion, N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action involves the modulation of cellular signaling pathways, and it exhibits various biochemical and physiological effects in vitro and in vivo. Although there are advantages and limitations to using N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide in lab experiments, there are several future directions for research on this compound.
合成方法
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutan-1-ol with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with indole in the presence of a base to yield N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
科学研究应用
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In organic synthesis, N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been used as a building block for the synthesis of complex molecules. In materials science, N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide has been incorporated into polymers to improve their mechanical and thermal properties.
属性
IUPAC Name |
N-(2,3-dimethylbutyl)-2,3-dihydro-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10(2)11(3)9-17-15(18)13-5-4-12-6-7-16-14(12)8-13/h4-5,8,10-11,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDMUOSIXHHUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CNC(=O)C1=CC2=C(CCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![2-[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6644084.png)


![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
